amine hydrochloride CAS No. 1803598-71-1](/img/structure/B1381051.png)
[2-(Pyridin-2-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Pyridin-2-yl)ethylamine hydrochloride” is a chemical compound with the molecular formula C13H16ClN3. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions. This challenge was coined the “2-pyridyl organometallic cross-coupling problem” . There is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles .Scientific Research Applications
Antitubercular Activity
The modification of isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives has shown promising antitubercular activity. Compounds like 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide exhibited efficacy comparable to that of isoniazid for M. tuberculosis, with minimal inhibitory concentration (MIC) of 1–2 μM. Such derivatives have been evaluated for their potential against INH-resistant non-tuberculous mycobacteria, indicating their significance in the rational design of new leads for anti-TB compounds (Asif, 2014).
Chemotherapy and Chemosensing Applications
Pyridine derivatives are significant in various fields, especially in medicinal applications. They are known for their biological activities like antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives are also highly effective as chemosensors due to their high affinity for various ions and neutral species, making them crucial in analytical chemistry for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Pharmacological Potency and Therapeutic Applications
Pyridine-based Cu(II) complexes have shown excellent anticancer potency against various cancer cell lines. The complexation of pyridine derivatives with metal ions like Cu(II) enhances their solubility, bioavailability, and pharmacological effects, demonstrating the potential of these compounds as future anticancer agents (Alshamrani, 2023).
Catalytic Applications
Pyridine-based compounds have been instrumental as catalysts in the synthesis of various organic compounds. For instance, they play a crucial role as agrochemicals like fungicides, insecticides/acaricides, and herbicides. Discovering novel lead compounds in the agrochemical field is vital for meeting changing market requirements, making the exploration of pyridine-based compounds in catalytic applications increasingly important (Guan et al., 2016).
These applications highlight the versatile and significant role of 2-(Pyridin-2-yl)ethylamine hydrochloride in various scientific research fields, particularly in medicinal chemistry and catalytic processes.
properties
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-7-16-13(3-1)6-10-15-11-12-4-8-14-9-5-12;/h1-5,7-9,15H,6,10-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSBXAJGRHYISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=NC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-2-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

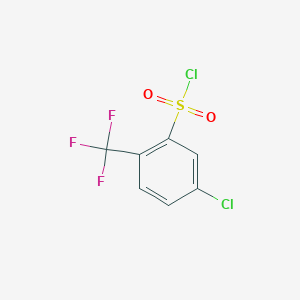
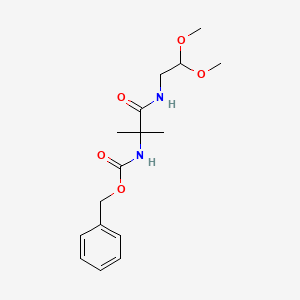
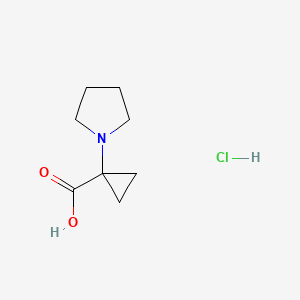
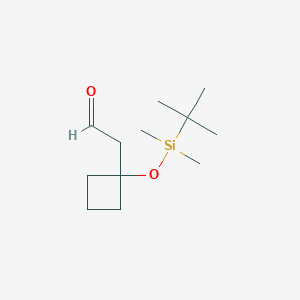
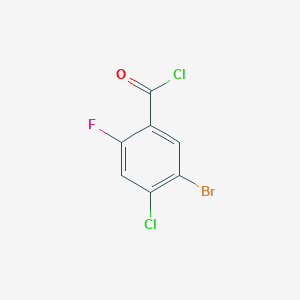
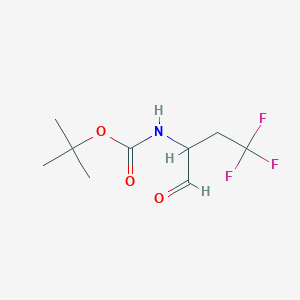
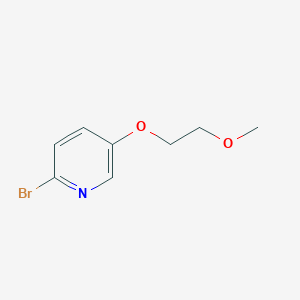
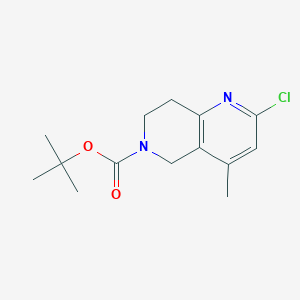
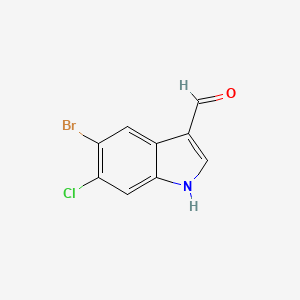
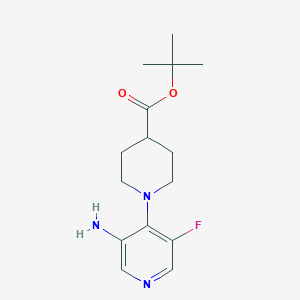
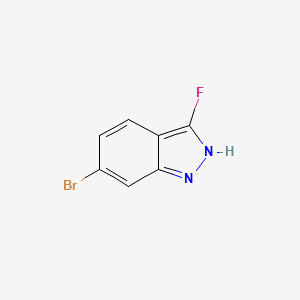
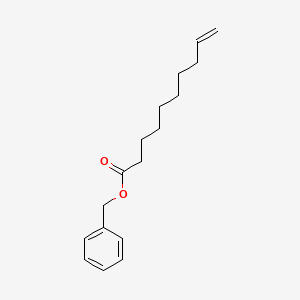
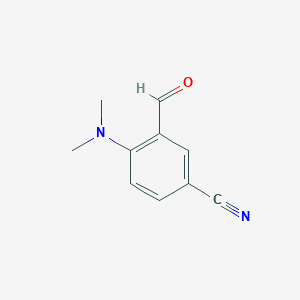
![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)